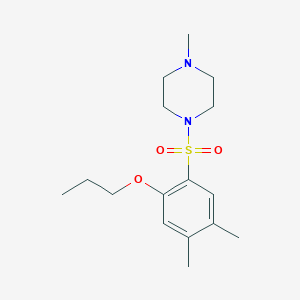
1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methylpiperazine: is a complex organic compound that features a piperazine ring, a sulfonyl group, and a phenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of a piperazine derivative, followed by etherification with a phenyl propyl ether compound. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, 1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methylpiperazine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s piperazine moiety is of interest in biological research due to its presence in many bioactive molecules. It can be used to study receptor-ligand interactions and enzyme inhibition.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. The sulfonyl group and piperazine ring are common features in many drugs, suggesting that derivatives of this compound may exhibit therapeutic activity.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methylpiperazine depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine ring can mimic natural ligands, leading to competitive inhibition or activation of biological pathways.
Comparison with Similar Compounds
- 4,5-Dimethyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether
- 2-{2-Ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl}-5-methyl-7-propyl imidazo[5,1-f][1,2,4]triazin-4(1H)-one
Comparison: Compared to similar compounds, 1-(4,5-dimethyl-2-propoxybenzenesulfonyl)-4-methylpiperazine is unique due to its specific substitution pattern and the presence of the propyl ether group. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C16H26N2O3S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O3S/c1-5-10-21-15-11-13(2)14(3)12-16(15)22(19,20)18-8-6-17(4)7-9-18/h11-12H,5-10H2,1-4H3 |
InChI Key |
VQRXOEDXYHFCJR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)


![4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetraazol-1-yl}-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B261591.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-(3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,4-TRIAZOL-5-YL)ACETAMIDE](/img/structure/B261612.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)

![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)



